![molecular formula C24H22ClN5O3 B2688700 8-(5-chloro-2-methylphenyl)-3-(2-methoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 896299-36-8](/img/structure/B2688700.png)
8-(5-chloro-2-methylphenyl)-3-(2-methoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Description
8-(5-chloro-2-methylphenyl)-3-(2-methoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C24H22ClN5O3 and its molecular weight is 463.92. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
The compound under discussion is a derivative of imidazo[2,1-f]purine. Studies on related compounds have explored various synthesis methods and chemical properties. For instance, Simo, Rybár, and Alföldi (1998) detailed the synthesis of similar compounds through intramolecular alkylation processes (Simo, Rybár & Alföldi, 1998). Another study by Ostrovskyi et al. (2011) discussed the versatile use of 3-methoxalylchromone for regioselective synthesis of 1-desazapurines, which are considered potent pharmacophores in drug design (Ostrovskyi et al., 2011).
Potential Pharmacological Applications
The pharmacological potential of imidazo[2,1-f]purine derivatives has been explored in various studies. Zagórska et al. (2016) synthesized derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione and evaluated their serotonin receptor affinity and phosphodiesterase inhibitor activity, indicating potential antidepressant and anxiolytic applications (Zagórska et al., 2016). In a related study, Zagórska et al. (2009) synthesized N-8-arylpiperazinylpropyl derivatives and found them to be potent 5-HT1A receptor ligands with potential anxiolytic and antidepressant activity (Zagórska et al., 2009).
Structural and Molecular Studies
The structure-activity relationships of arylimidazopyridine cardiotonics, closely related to imidazo[2,1-f]purine derivatives, have been studied by Robertson et al. (1985), providing insights into the structural requirements for optimal activity (Robertson et al., 1985). Additionally, molecular studies on arylpiperazinylalkyl purine derivatives by Zagórska et al. (2015) revealed a spectrum of receptor activities, highlighting the importance of substituents for receptor affinity and selectivity (Zagórska et al., 2015).
Photophysical Properties
Research on the photophysical properties of imidazo[1,2-a]purine derivatives related to acyclovir by Wenska et al. (2004) provided insights into their spectral behavior and potential applications in various fields (Wenska et al., 2004).
properties
IUPAC Name |
6-(5-chloro-2-methylphenyl)-2-(2-methoxyethyl)-4-methyl-7-phenylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22ClN5O3/c1-15-9-10-17(25)13-18(15)30-19(16-7-5-4-6-8-16)14-29-20-21(26-23(29)30)27(2)24(32)28(22(20)31)11-12-33-3/h4-10,13-14H,11-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBESHKRWMUVBEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CCOC)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22ClN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-(5-chloro-2-methylphenyl)-3-(2-methoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione |
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